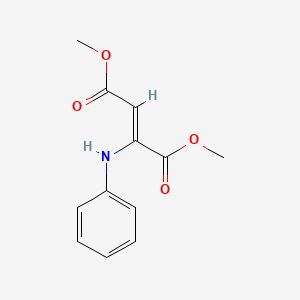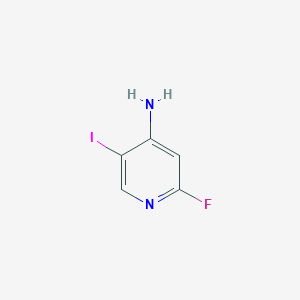
1,2,3,4-tetrahydro-N-(4-methylphenyl)-1-Naphthalenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-tolyl)-1,2,3,4-Tetrahydronaphthalen-1-amine: is an organic compound that belongs to the class of aromatic amines It consists of a tetrahydronaphthalene ring system substituted with a p-tolyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-(p-tolyl)-1,2,3,4-Tetrahydronaphthalen-1-amine involves the reductive amination of 1-tetralone with p-toluidine. This reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrogenation: Another method involves the hydrogenation of N-(p-tolyl)-1,2,3,4-tetrahydronaphthalen-1-imine using a hydrogenation catalyst such as platinum or palladium.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(p-tolyl)-1,2,3,4-Tetrahydronaphthalen-1-amine can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form N-(p-tolyl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens (chlorine, bromine) and nitrating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: N-(p-tolyl)-1,2,3,4-Tetrahydronaphthalen-1-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a building block for bioactive molecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the materials science industry, N-(p-tolyl)-1,2,3,4-Tetrahydronaphthalen-1-amine is used in the synthesis of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(p-tolyl)-1,2,3,4-Tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and structure-activity relationships help elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
N-(p-tolyl)-1,2,3,4-Tetrahydroisoquinoline: Similar in structure but with an isoquinoline ring system.
N-(p-tolyl)-1,2,3,4-Tetrahydroquinoline: Contains a quinoline ring system instead of a naphthalene ring.
N-(p-tolyl)-1,2,3,4-Tetrahydroindole: Features an indole ring system.
Uniqueness: N-(p-tolyl)-1,2,3,4-Tetrahydronaphthalen-1-amine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its tetrahydronaphthalene core provides a rigid framework that can influence its binding interactions and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
192461-90-8 |
|---|---|
Formule moléculaire |
C17H19N |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H19N/c1-13-9-11-15(12-10-13)18-17-8-4-6-14-5-2-3-7-16(14)17/h2-3,5,7,9-12,17-18H,4,6,8H2,1H3 |
Clé InChI |
LFAMLJVLIKAENV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2CCCC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


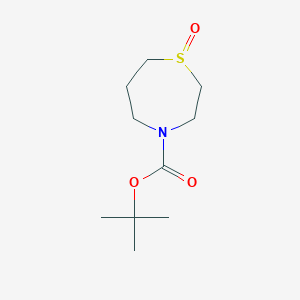


![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)


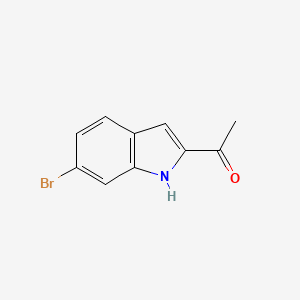
![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)
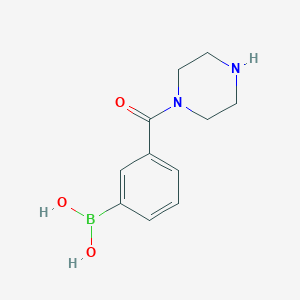
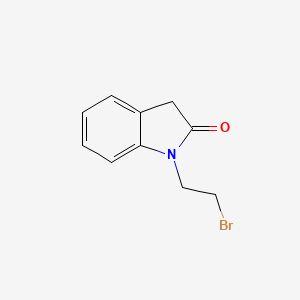
![4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11872982.png)
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)
